

Isotopic Purity of (2R,4S)-Hydroxy Itraconazole-d5: A Technical Guide

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Compound of Interest

Compound Name: (2R,4S)-Hydroxy Itraconazole-d5

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of **(2R,4S)-Hydroxy Itraconazole-d5**, a deuterated active metabolite of the antifungal agent Itraconazole. Given its critical role as an internal standard in pharmacokinetic and metabolic studies, understanding its isotopic composition is paramount for ensuring analytical accuracy. This document outlines the common methodologies for determining isotopic purity, presents available data for structurally related compounds, and illustrates the metabolic context of its formation.

Introduction to Isotopic Purity in Deuterated Compounds

Deuterium-labeled compounds, such as **(2R,4S)-Hydroxy Itraconazole-d5**, are invaluable tools in drug development. They are frequently used as internal standards in quantitative bioanalysis by mass spectrometry due to their similar physicochemical properties to the analyte but distinct mass. The efficacy of a deuterated internal standard is directly linked to its isotopic purity—the extent to which the intended deuterium atoms have replaced hydrogen atoms at specific molecular positions.

Isotopic impurities, which are molecules with fewer than the desired number of deuterium atoms (e.g., d4, d3, etc.), can potentially interfere with the accurate quantification of the unlabeled analyte. Therefore, rigorous characterization of the isotopic distribution is a critical quality attribute.

Quantitative Data on Isotopic Purity

While a specific certificate of analysis with detailed isotopic distribution for **(2R,4S)-Hydroxy Itraconazole-d5** is not publicly available at the time of this guide's compilation, data for the closely related parent compound, Itraconazole-d5, provides a valuable reference. Commercial suppliers typically report the overall percentage of deuterated forms.

The following table summarizes the types of isotopic purity data that are commonly provided for deuterated pharmaceutical standards.

Compound	Supplier	Reported Isotopic Purity
Itraconazole-d5	Supplier A	A representative lot was 88% d5, 12% d4 with no d0.[1]
Itraconazole-d5	Supplier B	≥99% deuterated forms (d1-d5).[2]
(2R,4S)-Hydroxy Itraconazole-d5	Supplier C	Chemical Purity: 99.40% (Isotopic distribution not detailed).[3][4]

This data highlights that a mixture of isotopologues (molecules that differ only in their isotopic composition) is common in commercially available deuterated standards. For critical quantitative assays, it is essential to obtain lot-specific certificates of analysis from the supplier.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like **(2R,4S)-Hydroxy Itraconazole-d5** primarily relies on two powerful analytical techniques: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a cornerstone technique for assessing isotopic purity. Its ability to distinguish between ions with very small mass differences allows for the separation and quantification of different

isotopologues.

Methodology:

- **Sample Preparation:** The deuterated compound is dissolved in a suitable solvent, such as methanol or acetonitrile.
- **Chromatographic Separation:** The sample is typically introduced into the mass spectrometer via an ultra-high-performance liquid chromatography (UHPLC) system to separate the analyte from any chemical impurities.
- **Mass Spectrometric Analysis:** The sample is ionized, commonly using electrospray ionization (ESI), and the ions are guided into a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).
- **Data Acquisition:** Full scan mass spectra are acquired over the relevant mass-to-charge (m/z) range.
- **Data Analysis:** The relative abundance of the ion corresponding to the fully deuterated (d_5) species and any less-deuterated species (d_4 , d_3 , etc.) is determined by extracting and integrating the ion chromatograms for each isotopologue. The isotopic purity is then calculated from these relative abundances.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ^1H (proton) NMR, provides complementary information on the location and extent of deuteration. By comparing the integrals of proton signals in the deuterated compound to those in its non-deuterated counterpart, the degree of deuterium incorporation at specific sites can be determined.

Methodology:

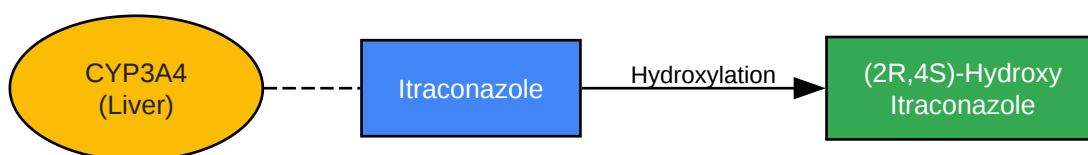
- **Sample Preparation:** A precise amount of the deuterated compound and a known internal standard are dissolved in a deuterated solvent (e.g., chloroform- d , DMSO- d_6).
- **Data Acquisition:** A quantitative ^1H NMR spectrum is acquired.

- **Data Analysis:** The integral of the residual proton signal at the site of deuteration is compared to the integral of a signal from a non-deuterated part of the molecule or the internal standard. This comparison allows for the calculation of the percentage of deuteration at that specific position.

Visualizations

Metabolic Pathway of Itraconazole

Itraconazole is metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to its major active metabolite, hydroxy itraconazole. This metabolic conversion is a critical consideration in pharmacokinetic studies.

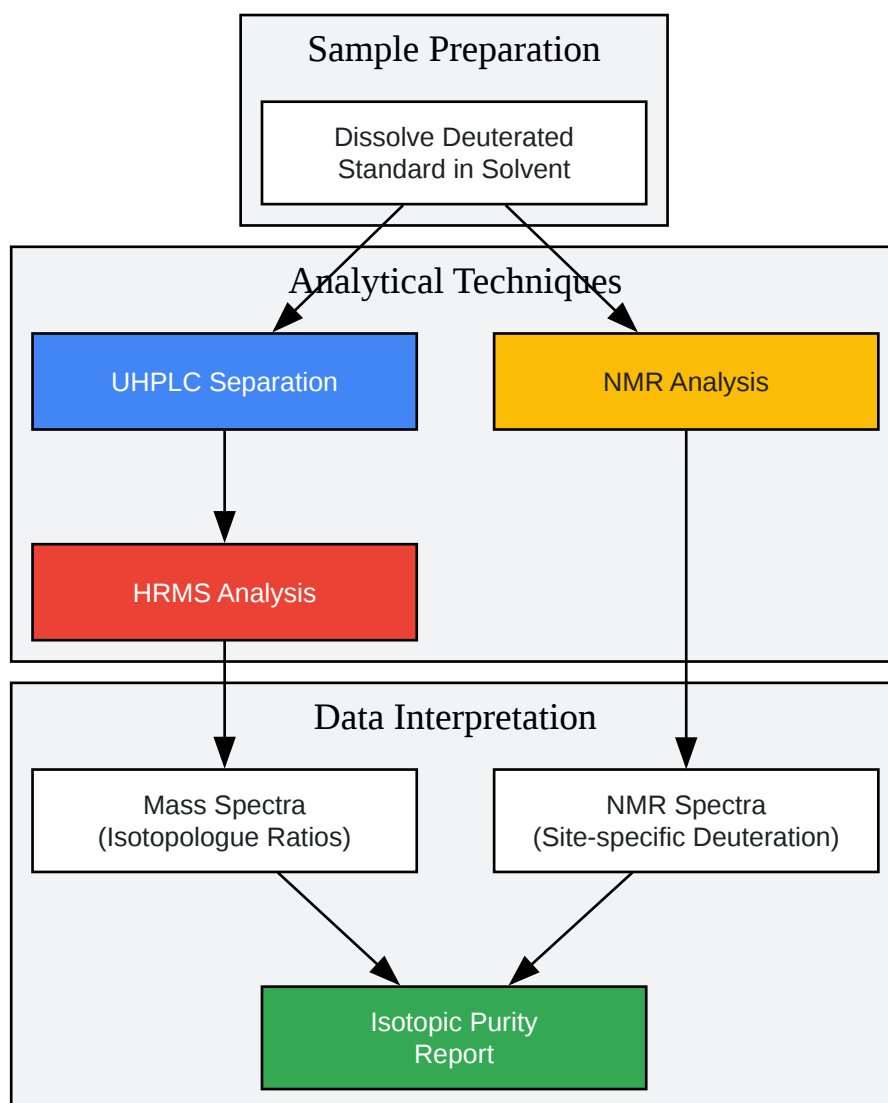


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Caption: Metabolic conversion of Itraconazole to Hydroxy Itraconazole.

Experimental Workflow for Isotopic Purity Determination

The following diagram illustrates a typical workflow for the comprehensive analysis of the isotopic purity of a deuterated compound.



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Caption: Workflow for isotopic purity analysis.

Conclusion

The isotopic purity of **(2R,4S)-Hydroxy Itraconazole-d5** is a critical parameter for its application as an internal standard in high-stakes analytical testing. While specific isotopic distribution data for this metabolite is not readily published, established methodologies utilizing HRMS and NMR spectroscopy provide robust means for its characterization. For research and drug development professionals, it is imperative to obtain lot-specific isotopic purity data from the manufacturer or to perform an in-house validation to ensure the reliability and accuracy of

quantitative analytical methods. The data and protocols presented in this guide serve as a foundational resource for understanding and assessing the isotopic purity of this and other deuterated compounds.

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